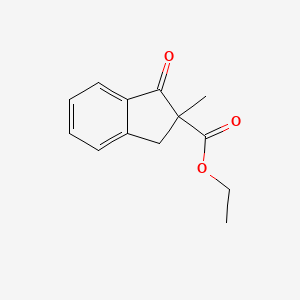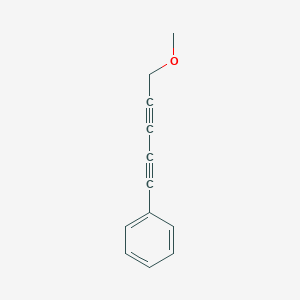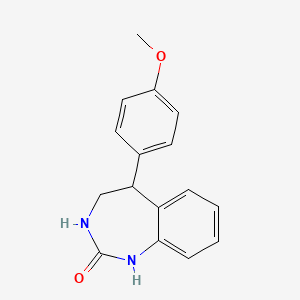
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester is an organic compound with a complex structure. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of an ethyl ester group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of 1H-Indene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial production methods may involve more efficient catalytic processes and the use of continuous flow reactors to enhance yield and purity. The choice of solvents and reaction conditions can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: This compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated by its ability to form hydrogen bonds and interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar compounds to 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester include:
1H-Indole-2-carboxylic acid, ethyl ester: Another ester derivative with a different core structure.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: A compound with a similar ester group but different ring system.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: A structurally related compound with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and its reactivity profile, which makes it valuable for various synthetic and research applications.
Propiedades
| 91910-16-6 | |
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
ethyl 2-methyl-3-oxo-1H-indene-2-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-3-16-12(15)13(2)8-9-6-4-5-7-10(9)11(13)14/h4-7H,3,8H2,1-2H3 |
Clave InChI |
DCYDWCMLWSSBFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)





![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)


![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
